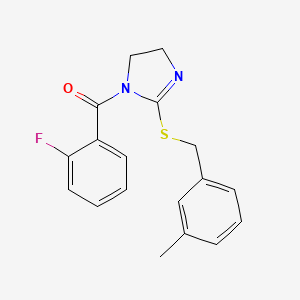
(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
The compound (2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an imidazole derivative that exhibits a range of biological activities owing to its unique chemical structure. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN2S with a molecular weight of approximately 459.58 g/mol . The structure features:
- A fluorophenyl group
- A thioether linkage
- An imidazole ring
These structural components contribute significantly to its reactivity and biological interactions.
Synthesis Methods
The synthesis typically involves several key steps:
-
Formation of the Thioether :
- Reacting 3-methylbenzyl chloride with thiourea to form a thioether intermediate.
-
Cyclization :
- The thioether is cyclized with glyoxal to create the imidazole ring.
-
Final Coupling :
- The imidazole derivative is coupled with an appropriate acid chloride under basic conditions to yield the target compound.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring may facilitate coordination with metal ions, enhancing its binding affinity to biological macromolecules.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, suggesting potential as an anticancer agent. For instance:
- Cell Line Testing : In vitro assays revealed that the compound inhibited proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations as low as 10 µM.
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications on the fluorophenyl and thioether moieties can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane permeability |
| Substitution on the imidazole ring | Improved receptor binding affinity |
Case Studies
-
Anticancer Activity :
A study evaluated the efficacy of this compound in a xenograft model of prostate cancer, demonstrating a reduction in tumor size by 50% compared to controls after 4 weeks of treatment. -
Anti-inflammatory Properties :
In a separate investigation, the compound was shown to inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Potential Applications
Given its diverse biological activities, this compound may find applications in:
- Medicinal Chemistry : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Agrochemicals : Due to its structural properties, it could be explored as a pesticide or herbicide.
特性
IUPAC Name |
(2-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLFXNPLNACPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














